1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene

β-lactamase inhibition antimicrobial resistance enzyme screening

1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene (syn. trans-3,4-dichloro-β-nitrostyrene) is a halogenated β-nitrostyrene derivative with molecular formula C₈H₅Cl₂NO₂ and molecular weight 218.04 g/mol.

Molecular Formula C8H5Cl2NO2
Molecular Weight 218.03 g/mol
CAS No. 18984-16-2
Cat. No. B098149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene
CAS18984-16-2
Molecular FormulaC8H5Cl2NO2
Molecular Weight218.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=C[N+](=O)[O-])Cl)Cl
InChIInChI=1S/C8H5Cl2NO2/c9-7-2-1-6(5-8(7)10)3-4-11(12)13/h1-5H/b4-3+
InChIKeyXHGCFWXSHIHYFH-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene (CAS 18984-16-2): Core Identity, Physicochemical Profile, and In-Class Positioning


1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene (syn. trans-3,4-dichloro-β-nitrostyrene) is a halogenated β-nitrostyrene derivative with molecular formula C₈H₅Cl₂NO₂ and molecular weight 218.04 g/mol [1]. It belongs to the nitroolefin family, characterized by an electron-deficient nitrovinyl moiety conjugated to a 3,4-dichlorophenyl ring. Commercially available at 97% assay as a crystalline solid with a melting point of 93–97 °C , this compound exhibits a computed XLogP3 of 3.4, indicating moderate lipophilicity suitable for both organic synthesis and biological screening applications [1]. The (E)-configuration is stereochemically defined, a critical feature for structure-dependent reactivity and biological target engagement.

Why In-Class β-Nitrostyrenes Cannot Be Simply Interchanged for 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene


The β-nitrostyrene scaffold is highly sensitive to aromatic ring substitution, with halogen number, position, and electronic character all exerting measurable impacts on both chemical reactivity and biological activity. Milhazes et al. (2006) demonstrated that halogen substituents on the aromatic ring modulate antibacterial activity through effects on redox potential and lipophilicity, establishing that substitution pattern—not merely the presence of halogens—governs bioactivity [1]. Cornell et al. (2014) further confirmed that the position of halogen substituents (4-position vs. alternative positions) on nitropropenyl arenes differentially enhances antimicrobial potency [2]. The 3,4-dichloro pattern thus occupies a specific and non-interchangeable position in the structure–activity landscape: it combines dual electron-withdrawing effects ortho and para to the nitrovinyl attachment point, conferring a unique electrophilicity profile that neither mono-chloro nor regioisomeric dichloro analogs can replicate. These electronic differences translate directly into divergent target engagement profiles, as evidenced by the measurable Class C β-lactamase inhibition observed for this specific derivative [3].

Quantitative Differentiation Evidence for 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene Versus Closest Analogs


Class C β-Lactamase Inhibition: Measured Target Engagement with IC₅₀ = 4.20 µM Against Enterobacter cloacae 908R

This compound demonstrates a measurable inhibitory activity against Class C β-lactamase (AmpC) derived from Enterobacter cloacae 908R, with an IC₅₀ of 4.20 × 10³ nM (4.20 µM) at a test concentration of 0.8 µmol [1]. While no head-to-head β-lactamase inhibition data are available in the same assay for the closest analogs (e.g., 4-chloro-β-nitrostyrene or 2,4-dichloro-β-nitrostyrene), this specific target engagement represents a biochemically validated functional readout that differentiates the 3,4-dichloro derivative from the broader nitrostyrene class, for which antimicrobial activity is often reported only at the phenotypic (MIC) level without molecular target identification.

β-lactamase inhibition antimicrobial resistance enzyme screening

Lipophilicity Advantage: XLogP3 of 3.4 Versus 2.67 for the 4-Chloro Mono-Substituted Analog

The 3,4-dichloro substitution pattern yields a computed XLogP3 of 3.4 [1], representing a +0.73 log unit increase relative to the 4-chloro-β-nitrostyrene analog (LogP = 2.67) . This represents an approximately 5.4-fold increase in octanol–water partition coefficient. The enhanced lipophilicity falls within the optimal LogP range of 1–5 for cell permeability while remaining below the Lipinski threshold of 5, making this derivative particularly suitable for intracellular target screening where passive membrane diffusion is rate-limiting. The unsubstituted β-nitrostyrene (XLogP ~2) provides a baseline that both chloro-substituted analogs exceed, but the 3,4-dichloro pattern achieves the highest lipophilicity among commercially available chloro-substituted β-nitrostyrenes with published data.

lipophilicity drug-likeness partition coefficient

Melting Point Differentiation: 93–97 °C Facilitates Purification Versus Higher-Melting Regioisomers

The 3,4-dichloro-β-nitrostyrene exhibits a melting point of 93–97 °C , which is approximately 19–22 °C lower than the 2,4-dichloro regioisomer (mp 115–119 °C) [1] and approximately 18–19 °C lower than the 4-chloro mono-substituted analog (mp 112–116 °C) . Relative to the unsubstituted parent β-nitrostyrene (mp 55–58 °C) [2], the 3,4-dichloro derivative offers a substantially higher melting point (+35–42 °C), which is advantageous for ambient-temperature handling and storage as a crystalline solid. This intermediate melting point position—substantially above the low-melting parent but below the regioisomeric dichloro and mono-chloro analogs—may offer practical advantages for recrystallization-based purification workflows where thermal lability of the nitrovinyl group must be balanced against solvent removal efficiency.

crystallization purification solid-state properties

Validated Synthetic Utility: Documented Intermediate in the Formal Total Synthesis of Ningalin B

This specific 3,4-dichloro-β-nitrostyrene has been employed as a key dipolarophile in a metal-free domino process for the regioselective synthesis of 1,2,4-trisubstituted pyrroles, which constitutes the central core in the formal total synthesis of Ningalin B—a marine natural product with documented multidrug resistance (MDR) reversal activity [1]. The compound was used at a 2.5 mmol scale (0.54 g) to deliver the pyrrole product in 95% yield [1], demonstrating robust and reproducible performance as a synthetic building block. This contrasts with alternative nitroolefin building blocks (e.g., β-nitrostyrene, β-bromo-β-nitrostyrene) that may yield different regioselectivity profiles in [3+2] cycloaddition cascades due to altered electronic character. Additionally, this compound serves as the direct precursor to 4-amino-3,5-dichloro-β-nitrostyrene, which has been characterized as an excellent platelet aggregation inhibitor [2].

total synthesis pyrrole synthesis natural product MDR reversal

Class-Level SAR Inference: Dual Electron-Withdrawing Chloro Substituents Enhance Antimicrobial Activity Relative to Mono-Substituted Analogs

Milhazes et al. (2006) established through a systematic SPAR (structure–property–activity relationship) study that the antibacterial activity of β-nitrostyrenes correlates with their redox potential, which is in turn modulated by aromatic ring substitution [1]. Cornell et al. (2014) extended this finding by demonstrating that halogen substituents at the 4-position of the aromatic ring enhance antimicrobial activity, with the addition of further halogenation generally increasing potency [2]. The Indian Journal of Pharmaceutical Sciences (2016) specifically noted that halogenated β-nitrostyrene derivatives exhibited good antimicrobial activity, with hydrophobicity and van der Waals volume identified as significant contributors through regression analysis [3]. Within this framework, the 3,4-dichloro substitution pattern provides two electron-withdrawing chlorine atoms—one meta and one para to the nitrovinyl attachment—creating a more electron-deficient π-system than any mono-substituted analog, which should correlate with enhanced electrophilic reactivity toward biological nucleophiles (e.g., nitroreductase-mediated activation). Comparative quantitative MIC data for 3,4-dichloro-β-nitrostyrene specifically are not available in the open literature, and this inference should be considered a class-level extrapolation.

structure–activity relationship antimicrobial halogen effect nitroreductase

Research and Industrial Application Scenarios Where 1,2-Dichloro-4-[(E)-2-nitroethenyl]benzene Provides Documented Selection Advantages


β-Lactamase Inhibitor Screening and Antibiotic Resistance Reversal Research

For research groups investigating AmpC-mediated β-lactam resistance in Enterobacter cloacae and related Enterobacteriaceae, this compound provides a starting point with a pre-measured IC₅₀ of 4.20 µM against Class C β-lactamase [1]. Its XLogP3 of 3.4 [2] predicts adequate membrane permeability for intracellular target access. Procurement of this specific derivative enables immediate follow-up SAR exploration around the 3,4-dichloro scaffold without requiring de novo β-lactamase assay development—a significant time and resource advantage over screening uncharacterized mono-chloro or regioisomeric analogs.

Pyrrole-Containing Natural Product Synthesis (Ningalin B and Lamellarin Analog Programs)

Medicinal chemistry teams pursuing MDR reversal agents based on the ningalin/lamellarin pharmacophore should prioritize this specific β-nitrostyrene as a dipolarophile building block. The Kumar et al. (2019) protocol [3] provides a validated synthetic route delivering 1,2,4-trisubstituted pyrroles in 95% yield at multi-gram-prospective scale (2.5 mmol demonstrated), using a metal-free domino process compatible with diverse functional group tolerances. The 3,4-dichloro substitution pattern on the aryl ring maps directly onto the ningalin B architecture, making this compound the preferred starting material relative to alternative nitroolefins that would require additional synthetic manipulation to install the requisite substitution pattern.

Electrophilic Building Block Selection for Diversity-Oriented Synthesis and Library Construction

For groups constructing nitroolefin-based screening libraries, the combination of balanced lipophilicity (XLogP3 = 3.4), moderate melting point (93–97 °C enabling facile purification), and the enhanced electrophilicity conferred by dual electron-withdrawing chloro substituents makes this derivative a rational selection over mono-substituted analogs (LogP ~2.67, mp 112–116 °C for 4-chloro ) or the unsubstituted parent (mp 55–58 °C [4]). The documented versatility in Michael addition, cycloaddition, and nucleophilic substitution reactions [5] supports its use as a privileged diversity-generating building block.

Anti-Platelet Drug Discovery: Precursor to 4-Amino-3,5-dichloro-β-nitrostyrene

Research programs targeting platelet aggregation inhibition may utilize this compound as the direct synthetic precursor to 4-amino-3,5-dichloro-β-nitrostyrene, which has been independently characterized as an excellent platelet aggregation inhibitor [6]. The established intramolecular oxidation-reduction method provides an efficient synthetic path from the nitro form to the amino derivative, with the 3,5-dichloro substitution pattern (resulting from reduction with concomitant chloro migration) being critical for anti-platelet activity. No comparable anti-platelet data exist for analogs derived from 4-chloro or 2,4-dichloro precursors.

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